

Synthesis and Purification of High-Purity Iloperidone: An Application Note and Protocol

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Compound of Interest

Compound Name: Iloperidone

Cat. No.: B1671726

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Abstract

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia. Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis and purification of high-purity **Iloperidone** are critical for ensuring its safety and efficacy in clinical applications. This document provides detailed application notes and protocols for the synthesis and purification of **Iloperidone**, focusing on achieving high purity and yield. The methodologies described are compiled from various patented and peer-reviewed sources, offering robust procedures for laboratory and pilot-scale production.

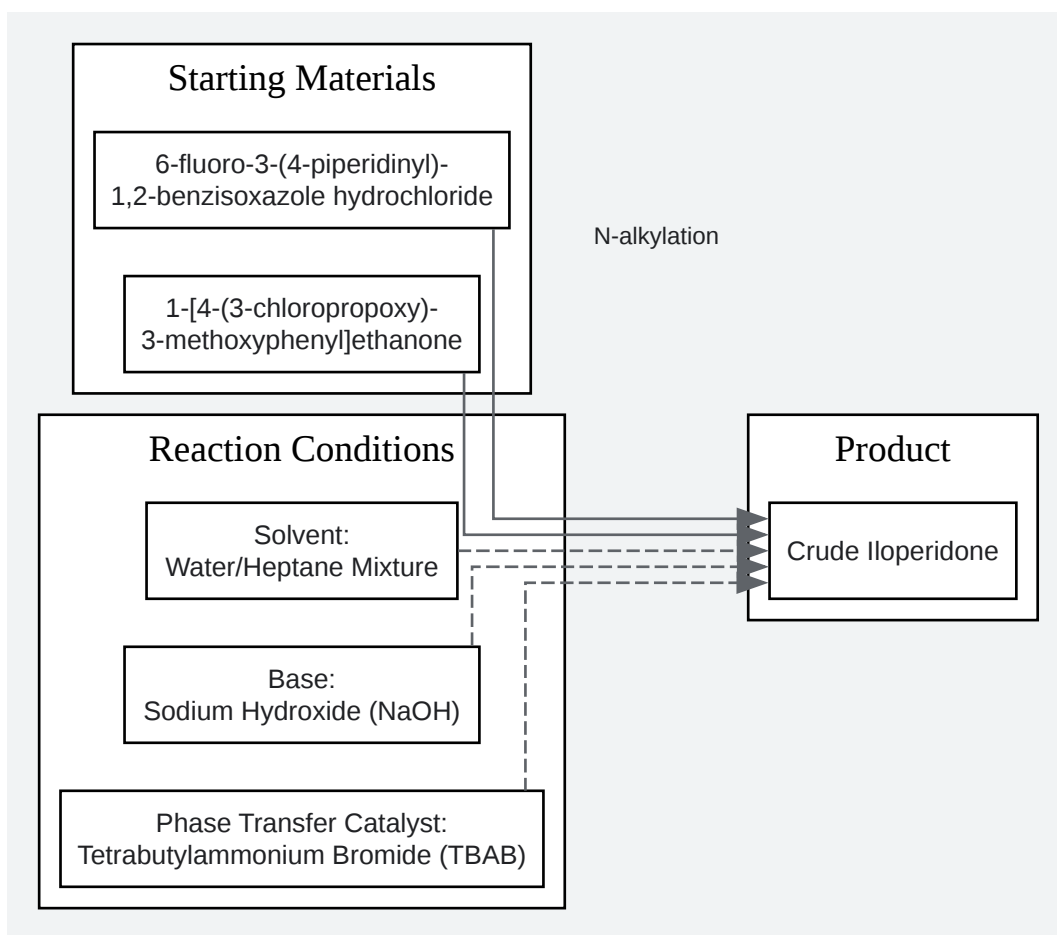
Introduction

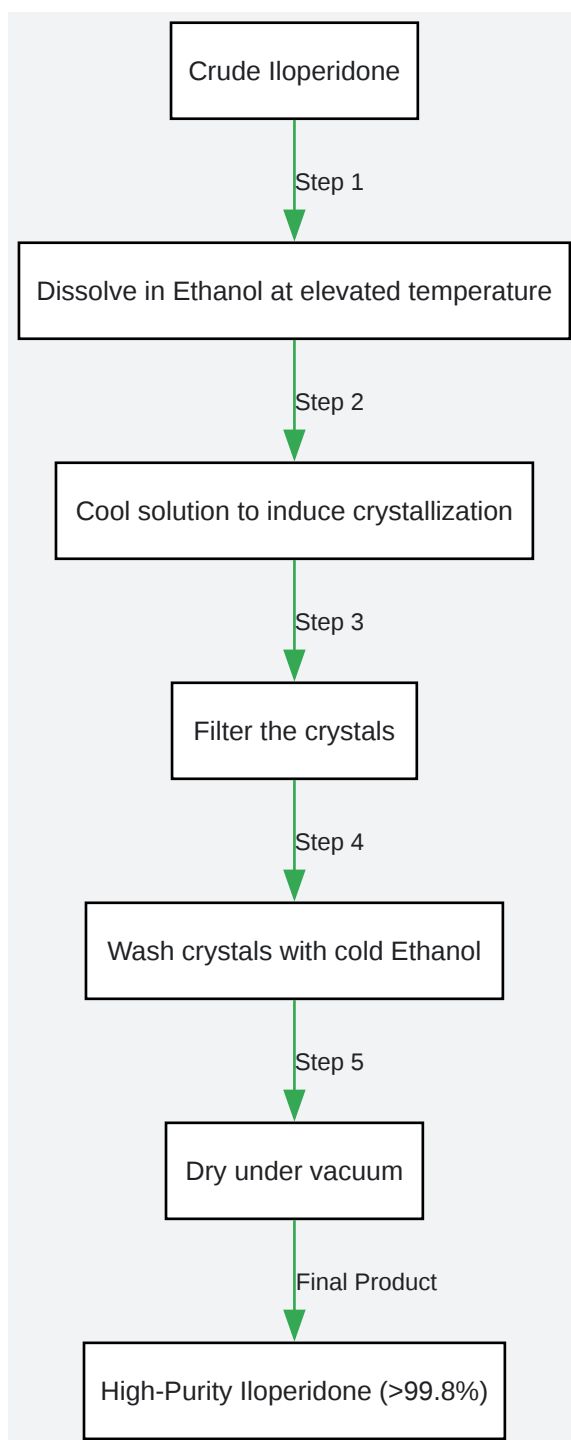
Iloperidone, chemically known as 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is a second-generation antipsychotic. The control of impurities during its synthesis is paramount, as even trace amounts of by-products can affect the drug's safety profile and therapeutic index. Common impurities that can arise during the synthesis of **Iloperidone** include N-oxide, desflouro, and various dimer impurities. This document outlines a reliable synthetic route and a robust purification protocol to obtain **Iloperidone** with a purity exceeding 99.8%.

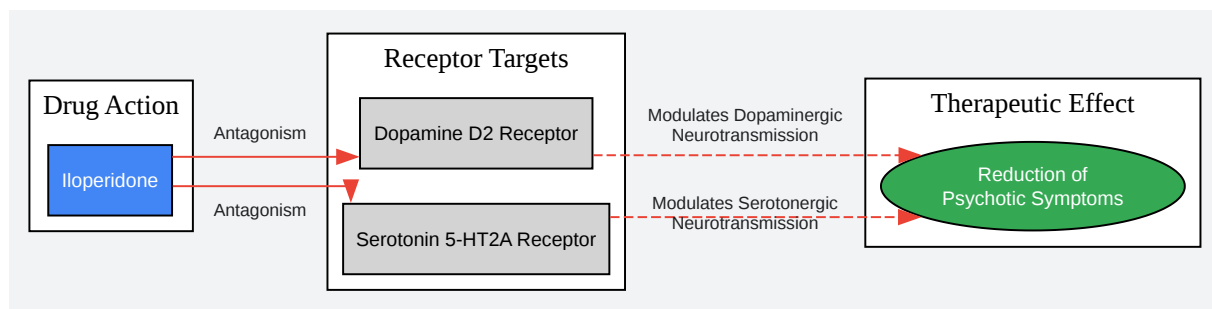
Synthesis of Iloperidone

A prevalent and efficient method for the synthesis of **Iloperidone** involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This process can be optimized to achieve high yields and purity.

Synthetic Scheme







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